molecular formula C15H16N2O3 B2894115 1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid CAS No. 929970-08-1

1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid

Cat. No.: B2894115
CAS No.: 929970-08-1
M. Wt: 272.304
InChI Key: IFHJESOBMXZCLD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of an indole derivative with a piperidine derivative under specific conditions. For example, the reaction of an indole compound with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions can yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .

Chemical Reactions Analysis

1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene or acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid has various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The piperidine moiety also contributes to the compound’s activity by interacting with enzymes and other proteins .

Comparison with Similar Compounds

1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid can be compared with other indole and piperidine derivatives:

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.

    Piperidine-3-carboxylic acid: A simpler piperidine derivative with distinct chemical properties.

The uniqueness of this compound lies in its combined indole and piperidine moieties, which confer a unique set of chemical and biological properties .

Properties

IUPAC Name

1-(1H-indole-5-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14(17-7-1-2-12(9-17)15(19)20)11-3-4-13-10(8-11)5-6-16-13/h3-6,8,12,16H,1-2,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHJESOBMXZCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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